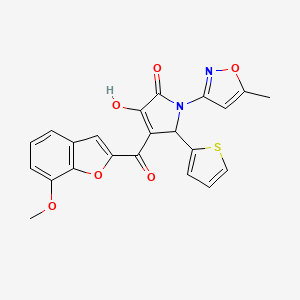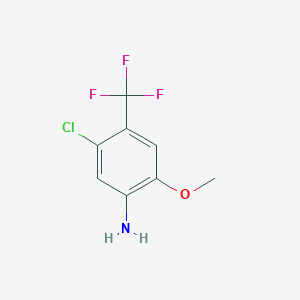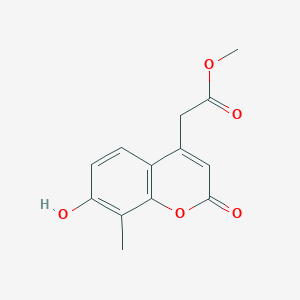
methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2- (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a natural coumarins derivative . It has a molecular weight of 248.24 . This compound is exploited for the synthesis of switchable fluorescent substrates to be used in bacterial enzyme detection .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2- (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate . The InChI code is 1S/C13H12O5/c1-7-10 (14)4-3-9-8 (5-11 (15)17-2)6-12 (16)18-13 (7)9/h3-4,6,14H,5H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.24 . It is recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Environmental and Biological Pathways
Research on methanogenic pathways, which involve compounds with methyl groups such as acetate, highlights the importance of understanding how these pathways contribute to methane production in various environments. These studies are critical for environmental science, particularly in the context of global methane emissions and their impact on climate change (Conrad, 2005).
Chemical Communication and Biological Activity
Studies on the chemical communication in honeybees emphasize the role of methylated compounds in the sophisticated language of pheromones within bee colonies. Such research sheds light on the ecological and evolutionary significance of chemical signals in social insects (Trhlin & Rajchard, 2018).
Pharmacological and Toxicological Evaluations
The evaluation of health aspects of methyl paraben, a compound sharing a methyl ester functional group, provides insights into the safety, metabolism, and effects of methyl esters used in consumer products. Such research is fundamental for toxicology and pharmacology, informing the safe use of these compounds in drugs, cosmetics, and foods (Soni, Taylor, Greenberg, & Burdock, 2002).
Therapeutic Potential and Chemical Properties
The therapeutic potential of natural compounds, including those with chromene structures, has been a subject of pharmacological interest. Research on medicinal plants like Blepharispermum subsessile, which contain chromene derivatives, underscores the potential of these compounds in developing new treatments for various diseases (Nayak & Kalidass, 2016).
Advanced Chemical Synthesis
The synthesis and applications of hydroxycoumarins, as well as the broader family of coumarin compounds, highlight the diverse chemical, photochemical, and biological properties of these molecules. This research is crucial for the development of new materials and drugs, showcasing the versatility of coumarin derivatives in chemistry and biology (Yoda, 2020).
Mecanismo De Acción
Target of Action
Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate, a derivative of natural coumarins, is known to have significant biological and pharmaceutical properties Coumarins and their derivatives have been reported to have a wide range of targets, including enzymes likeDNA gyrase , and are also tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , and anti-viral activities .
Mode of Action
It is known to be used in the synthesis ofswitchable fluorescent substrates for bacterial enzyme detection . This suggests that it may interact with its targets to produce a fluorescent signal, which can be used to detect the presence of specific bacterial enzymes.
Result of Action
Given its use in the synthesis of switchable fluorescent substrates for bacterial enzyme detection , it can be inferred that the compound may produce a fluorescent signal upon interaction with its targets, indicating the presence of specific bacterial enzymes.
Análisis Bioquímico
Biochemical Properties
It is known that coumarin derivatives, including this compound, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The specific enzymes, proteins, and other biomolecules that methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate interacts with are yet to be identified.
Cellular Effects
It is known that coumarin derivatives have been tested for their effects on various types of cells and cellular processes . They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that coumarin derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that coumarin derivatives have been studied for their stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that coumarin derivatives have been studied for their effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that coumarin derivatives are involved in various metabolic pathways .
Transport and Distribution
It is known that coumarin derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that coumarin derivatives can be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
methyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-10(14)4-3-9-8(5-11(15)17-2)6-12(16)18-13(7)9/h3-4,6,14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYFTOUXUEMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

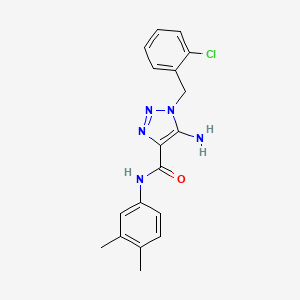
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2798399.png)
![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)

![2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2798405.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)
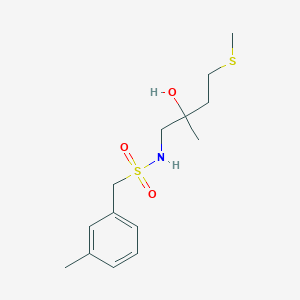


![N-[1-(furan-2-yl)ethyl]pyridin-2-amine](/img/structure/B2798414.png)

![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798416.png)
